molecular formula C13H11BrN2 B8745867 10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

Cat. No.: B8745867
M. Wt: 275.14 g/mol
InChI Key: MBLGPNHOZSTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine is a useful research compound. Its molecular formula is C13H11BrN2 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

10-bromo-5,6,7,12-tetrahydro-5,7-methanobenzo[c]imidazo[1,2-a]azepine

InChI

InChI=1S/C13H11BrN2/c14-9-1-2-11-8-5-10(6-8)16-4-3-15-13(16)12(11)7-9/h1-4,7-8,10H,5-6H2

InChI Key

MBLGPNHOZSTZAD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1N3C=CN=C3C4=C2C=CC(=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1000-mL round-bottom flask was placed 5-bromo-N-(2,2-dimethoxyethyl)-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine (33.4 g, 98.46 mmol, 1.00 equiv), tetrahydrofuran (340 mL), and hydrogen chloride (340 mL, 10%). The resulting solution was heated to reflux for 2 h, concentrated under vacuum and extracted with 2×150 mL of ethyl acetate. The pH value of the combined aqueous layers was adjusted to 8-9 with sodium hydroxide (2 mol/L). The resulting solution was extracted with 3×300 mL of dichloromethane. The organic layers were combined, washed with 2×150 mL of water and 1×150 mL of brine, dried over anhydrous sodium sulfated and concentrated under vacuum. The crude product was decolorized by the addition of active carbon, stirring for 30 min. The solids were filtered out and the filtrate was concentrated under vacuum to afford 15 g (55%) of 9-bromo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene as a white solid.
Name
5-bromo-N-(2,2-dimethoxyethyl)-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Three

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